3-Amino-6-{4-Chloro-3-[(2,3-Difluorophenyl)sulfamoyl]phenyl}-N-Methylpyrazine-2-Carboxamide
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Overview
Description
3-Amino-6-{4-Chloro-3-[(2,3-Difluorophenyl)sulfamoyl]phenyl}-N-Methylpyrazine-2-Carboxamide is a complex organic compound with significant potential in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-{4-Chloro-3-[(2,3-Difluorophenyl)sulfamoyl]phenyl}-N-Methylpyrazine-2-Carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild reaction conditions and high efficiency . This process often requires the use of palladium catalysts and boron reagents to facilitate the coupling of aryl halides with organoboron compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production of by-products. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-{4-Chloro-3-[(2,3-Difluorophenyl)sulfamoyl]phenyl}-N-Methylpyrazine-2-Carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific functional groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-Amino-6-{4-Chloro-3-[(2,3-Difluorophenyl)sulfamoyl]phenyl}-N-Methylpyrazine-2-Carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating autoimmune and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily by inhibiting specific enzymes, such as PI3Ks . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the enzyme from catalyzing its normal reactions. The molecular targets and pathways involved include the modulation of signaling pathways related to cell growth, proliferation, and survival.
Comparison with Similar Compounds
Similar Compounds
Sulfonylpiperazine Scaffold: Another class of PI3K inhibitors with similar structural features.
Indole Derivatives: Compounds with a similar aromatic structure and biological activity.
Uniqueness
3-Amino-6-{4-Chloro-3-[(2,3-Difluorophenyl)sulfamoyl]phenyl}-N-Methylpyrazine-2-Carboxamide is unique due to its specific combination of functional groups, which confer high selectivity and potency as an enzyme inhibitor. Its structural complexity also allows for diverse chemical modifications, making it a versatile compound for various applications.
Biological Activity
3-Amino-6-{4-Chloro-3-[(2,3-Difluorophenyl)sulfamoyl]phenyl}-N-Methylpyrazine-2-Carboxamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article explores the synthesis, biological properties, and research findings associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, where various reagents are used to introduce functional groups essential for its biological activity. The specific synthetic pathways may vary, but they generally include the formation of the pyrazine ring and subsequent modifications to introduce the chloro and sulfamoyl groups.
Antimicrobial Properties
Recent studies have highlighted the compound's effectiveness against a range of bacterial strains. For instance, it has demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The mechanism of action appears to involve interference with bacterial cell wall synthesis and function.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|
Staphylococcus aureus (MRSA) | 8 |
Escherichia coli | 16 |
Bacillus subtilis | 4 |
Klebsiella pneumoniae | 32 |
These results indicate that the compound has a broad spectrum of activity, which is critical in addressing antibiotic resistance issues prevalent in clinical settings.
Antitumor Activity
In addition to its antimicrobial properties, this compound has shown promising results in cytotoxicity assays against various cancer cell lines. For example, it has been tested against breast adenocarcinoma (MCF-7) and human colon carcinoma (HCT-116) with notable inhibitory effects.
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 | 10 |
HCT-116 | 15 |
HepG-2 | 20 |
The cytotoxic effects are believed to result from the induction of apoptosis in cancer cells, mediated through various signaling pathways.
Case Studies
- MRSA Inhibition Study : A study published in Nature demonstrated that derivatives of this compound effectively inhibited MRSA strains in vitro. The study utilized a series of structural analogs to evaluate their antibacterial potency and found that modifications at specific positions significantly enhanced activity against resistant strains .
- Cytotoxicity Evaluation : In another research effort, the compound was assessed for its cytotoxic effects on various tumor cell lines. The findings indicated that compounds with similar structural motifs exhibited enhanced apoptosis-inducing capabilities, suggesting a potential pathway for therapeutic applications in oncology .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication processes in bacteria.
- Induction of Apoptosis : In cancer cells, it may activate caspase pathways leading to programmed cell death.
- Cell Membrane Disruption : The lipophilic nature of certain substituents may allow for better penetration into bacterial membranes.
Properties
Molecular Formula |
C18H14ClF2N5O3S |
---|---|
Molecular Weight |
453.9 g/mol |
IUPAC Name |
3-amino-6-[4-chloro-3-[(2,3-difluorophenyl)sulfamoyl]phenyl]-N-methylpyrazine-2-carboxamide |
InChI |
InChI=1S/C18H14ClF2N5O3S/c1-23-18(27)16-17(22)24-8-13(25-16)9-5-6-10(19)14(7-9)30(28,29)26-12-4-2-3-11(20)15(12)21/h2-8,26H,1H3,(H2,22,24)(H,23,27) |
InChI Key |
GEYLKEHPEKRUTC-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC(=CN=C1N)C2=CC(=C(C=C2)Cl)S(=O)(=O)NC3=C(C(=CC=C3)F)F |
Origin of Product |
United States |
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